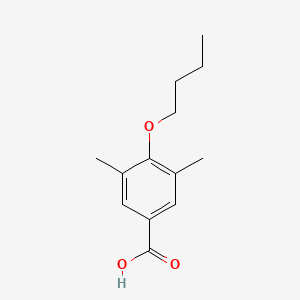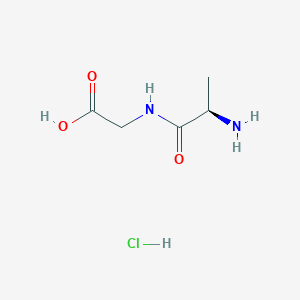
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate, hereafter referred to as 2,4,6-TCDF, is a chemical compound that is widely used in scientific research for its biochemical and physiological effects. It is a malonate ester that is composed of two components: 2,4,6-trichlorophenyl and diethyl malonate. 2,4,6-TCDF has been used in a variety of research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways.
Scientific Research Applications
2,4,6-TCDF has been used in a variety of scientific research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer.
Mechanism of Action
2,4,6-TCDF is a compound that is known to bind to certain enzymes, receptors, and other biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Biochemical and Physiological Effects
2,4,6-TCDF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Advantages and Limitations for Lab Experiments
2,4,6-TCDF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from readily available chemicals. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and toxins on the body. However, 2,4,6-TCDF also has some limitations for use in laboratory experiments. It is a relatively unstable compound and is prone to degradation over time. In addition, it is a relatively toxic compound and should be handled with caution.
Future Directions
2,4,6-TCDF has a wide range of potential applications in scientific research. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer. Further research is needed to fully understand the biochemical and physiological effects of 2,4,6-TCDF and to develop more effective and safer compounds for use in laboratory experiments.
Synthesis Methods
2,4,6-TCDF is synthesized by a reaction between 2,4,6-trichlorophenyl and diethyl malonate. The reaction is catalyzed by an acid such as sulfuric acid and is generally conducted at a temperature of 25-30°C. The reaction yields a white crystalline solid that is >99% pure.
properties
IUPAC Name |
diethyl 2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F2O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)10(17)9(16)11(18)8(5)15/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBQJNZZKYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)





